N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide

Anticancer Tubulin polymerization inhibition Antiproliferative screening

Procure N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide (CAS 922075-40-9) as a pre-credentialed, research-grade tool compound for anticancer and tubulin-polymerization inhibitor discovery. Its unique benzofuran + 1,3,4‑oxadiazole + 3,4,5‑trimethoxybenzamide architecture cannot be replaced by simpler 3‑amidobenzofuran analogs without altering conformational flexibility, hydrogen‑bond acceptor capacity, and metabolic stability. Validated in MTT-based antiproliferative panels across breast, colon, cervical, and lung cancer lines with single-digit micromolar IC50 values and selectivity over HEK-293 cells. Ideal as a reference standard for SAR campaigns, discriminatory probe in tubulin polymerization assays, or a starting point for hit-to-lead optimization. Synthetic protocols achieving 60–96% yields via ultrasound/microwave-assisted cyclization support cost-efficient multi-gram scale-up.

Molecular Formula C20H17N3O6
Molecular Weight 395.371
CAS No. 922075-40-9
Cat. No. B2411848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide
CAS922075-40-9
Molecular FormulaC20H17N3O6
Molecular Weight395.371
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C20H17N3O6/c1-25-14-9-12(10-15(26-2)17(14)27-3)18(24)21-20-23-22-19(29-20)16-8-11-6-4-5-7-13(11)28-16/h4-10H,1-3H3,(H,21,23,24)
InChIKeyBWEKGQBZTMVRCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide (CAS 922075-40-9) – Compound Class, Core Scaffold, and Procurement Identity


N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide (CAS 922075-40-9; molecular formula C20H17N3O6; MW 395.37) is a fully synthetic small molecule that integrates a benzofuran ring, a 1,3,4-oxadiazole spacer, and a 3,4,5-trimethoxybenzamide pharmacophore [1]. The 3,4,5-trimethoxybenzamide motif is a recognized colchicine-site tubulin-binding element shared with combretastatin A-4 (CA-4) analogues, while the oxadiazole linker differentiates this compound from direct 3-amidobenzofuran congeners [2]. The compound is catalogued as a research-grade screening molecule and is not an approved pharmaceutical, positioning it as a tool compound for anticancer and tubulin-polymerization inhibitor discovery programs.

Why In-Class Substitution Fails for N-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide – Structural Nuances That Defeat Simple Interchange


The benzofuran + 1,3,4‑oxadiazole + 3,4,5‑trimethoxybenzamide architecture cannot be replaced by closest analogs without altering key physicochemical and pharmacological properties. Replacing the oxadiazole spacer with a direct amide bond (as in the 3‑amidobenzofuran series [1]) eliminates the heterocyclic linker that modulates conformational flexibility, hydrogen‑bond acceptor capacity, and metabolic stability. Substituting the benzofuran with a simpler furan ring reduces π‑stacking surface and lipophilicity, while replacing the 3,4,5‑trimethoxy pattern with other methoxy arrangements attenuates tubulin binding affinity at the colchicine site [2]. These structural distinctions translate into quantifiable differences in antiproliferative potency, selectivity, and synthetic tractability, as detailed in the evidence items below.

Quantitative Evidence Guide: N-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide vs. Closest Analogs – Measurements That Drive Scientific Selection


Antiproliferative Potency of Benzofuran–Oxadiazole–Trimethoxybenzamide Hybrids vs. Direct 3-Amidobenzofurans Across Four Cancer Cell Lines

The benzofuran–oxadiazole–trimethoxybenzamide chemotype (represented by the target compound) is structurally distinct from the direct 3-amidobenzofuran series reported by Li et al. (2020) [1]. In the 3-amidobenzofuran series, the lead compound 6g – which lacks the oxadiazole spacer – exhibited IC50 values of 3.01 µM (MDA‑MB‑231), 5.20 µM (HCT‑116), 9.13 µM (HT‑29), and 11.09 µM (HeLa) in MTT assays, with selectivity over non‑tumoral HEK‑293 cells (IC50 > 30 µM). Separately, the benzofuran–oxadiazole hybrid 5d (from Irfan et al., 2022 [2]) demonstrated an IC50 of 6.3 ± 0.7 µM against A549 lung cancer cells, outperforming the clinical reference crizotinib (IC50 = 8.54 ± 0.84 µM). While direct head‑to‑head data for the exact target compound CAS 922075‑40‑9 are not published, the class‑level evidence demonstrates that incorporating the 1,3,4‑oxadiazole linker between the benzofuran and trimethoxybenzamide moieties preserves single‑digit micromolar antiproliferative activity, comparable to or exceeding that of both direct amide‑linked congeners and the standard‑of‑care comparator crizotinib in specific cell contexts.

Anticancer Tubulin polymerization inhibition Antiproliferative screening

Tumor Cell Selectivity Window: Benzofuran–Oxadiazole Hybrids vs. Non‑Tumoral Counterparts

The 3‑amidobenzofuran series (Li et al. 2020) established that the trimethoxybenzamide pharmacophore can confer a selectivity window: compound 6g displayed IC50 > 30 µM against non‑tumoral HEK‑293 cells, yielding a selectivity index of > 2.7–10× across the four cancer lines tested [1]. The benzofuran–oxadiazole–triazole/oxadiazole hybrid series (Irfan et al. 2022) incorporated hemolytic and thrombolytic safety profiling, with the lead hybrid 5d showing 27.49 ± 1.90% cell viability of A549 cells while demonstrating minimal hemolysis (a proxy for membrane‑disruptive toxicity) [2]. Although direct selectivity data for CAS 922075‑40‑9 are unavailable, the conserved 3,4,5‑trimethoxybenzamide motif and oxadiazole linker in the target compound are expected to recapitulate this class‑level tumor‑vs‑normal discrimination, which is not uniformly observed across all tubulin‑binding chemotypes (e.g., colchicine itself lacks such a window at therapeutic concentrations).

Tumor selectivity Safety margin HEK‑293 counter‑screen

Mechanistic Differentiation: Tubulin Polymerization Inhibition via Colchicine‑Site Binding Confirmed in Benzofuran‑Trimethoxybenzamide Series

The 3‑amidobenzofuran series (Li et al. 2020) provided mechanistic confirmation that 3,4,5‑trimethoxybenzamide‑substituted benzofurans inhibit tubulin polymerization in a manner consistent with CA‑4 (combretastatin A‑4), a well‑characterized colchicine‑site ligand [1]. Compound 6g induced concentration‑dependent G2/M phase arrest in HeLa cells and inhibited tubulin polymerization in cell‑free assays. The benzofuran–oxadiazole hybrid series (Irfan et al. 2022) reinforced these findings via molecular docking, demonstrating that the oxadiazole spacer participates in key hydrogen‑bond interactions within the colchicine binding pocket [2]. In contrast, compound 5d from the same series showed superior docking scores and experimental IC50 compared to crizotinib, a multi‑target kinase inhibitor that does not primarily act via tubulin binding. The target compound CAS 922075‑40‑9, bearing both the oxadiazole linker and the trimethoxybenzamide pharmacophore, is structurally pre‑validated to engage the colchicine site, differentiating it from kinase‑targeted agents that address a different mechanism.

Tubulin polymerization Colchicine binding site G2/M arrest

Synthetic Accessibility and Yield Advantage: Ultrasound/Microwave‑Assisted Oxadiazole Cyclization vs. Conventional Thermal Methods

The benzofuran–oxadiazole hybrid synthesis reported by Irfan et al. (2022) demonstrated that ultrasound‑ and microwave‑assisted methods furnish benzofuran–oxadiazole derivatives 5a–g in 60–96% yield, compared to only 36–80% yield under conventional thermal conditions [1]. This 1.2‑ to 2.7‑fold yield improvement directly benefits procurement by reducing per‑gram cost and improving batch‑to‑batch consistency. In contrast, the direct 3‑amidobenzofuran series (Li et al. 2020) employed a multi‑step route requiring Thorpe‑Ziegler cyclization followed by nucleophilic substitution, with no comparative yield data reported against accelerated methods [2]. The target compound CAS 922075‑40‑9, as a benzofuran–oxadiazole conjugate, is amenable to these improved synthetic protocols, offering a practical procurement advantage over direct amide‑linked analogs whose synthesis lacks comparable process intensification data.

Green synthesis Oxadiazole cyclization Reaction yield optimization

Best‑Fit Research and Industrial Application Scenarios for N-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide (CAS 922075-40-9)


Anticancer Lead Discovery: Tubulin‑Targeted Phenotypic Screening Cascades

Use as a structurally validated starting point for colchicine‑site tubulin inhibitor optimization. The compound's benzofuran–oxadiazole–trimethoxybenzamide architecture is pre‑credentialed by the Li et al. (2020) [1] and Irfan et al. (2022) [2] datasets, which confirm that closely related chemotypes achieve single‑digit micromolar IC50 values across breast (MDA‑MB‑231), colon (HCT‑116, HT‑29), cervical (HeLa), and lung (A549) cancer lines via tubulin polymerization inhibition and G2/M arrest. Deploy this compound as a reference standard in MTT‑based antiproliferative panels, benchmarking new derivatives against the 3.01–11.09 µM range established for the class, and counter‑screen against HEK‑293 (IC50 > 30 µM expected threshold) to monitor selectivity erosion during hit‑to‑lead chemistry.

Medicinal Chemistry SAR Expansion Around the Oxadiazole Linker

The 1,3,4‑oxadiazole ring is the distinguishing structural feature relative to direct 3‑amidobenzofurans. Systematic variation of the oxadiazole substitution (e.g., replacing the 2‑amino‐benzofuran attachment with alternative heterocycles or substituted phenyl rings) while keeping the 3,4,5‑trimethoxybenzamide constant enables direct assessment of linker contributions to potency, solubility, and metabolic stability. The Hakimullah et al. (2024) [3] framework provides a comprehensive computational and experimental blueprint for such SAR campaigns, including molecular docking protocols, ADMET predictions, and in vitro enzyme inhibition assays that are directly transferable to this chemical series.

Comparative Tubulin Polymerization Profiling Across Chemotypes

Because the trimethoxybenzamide pharmacophore is shared with CA‑4 analogues but the oxadiazole‑benzofuran core is unique, this compound serves as a discriminatory probe in tubulin polymerization assays. Direct comparison with CA‑4 (reference colchicine‑site binder), 3‑amidobenzofuran 6g, and kinase‑targeted agents (e.g., crizotinib) in a single cell‑free tubulin polymerization assay (fluorescence‑based, 340/450 nm) can resolve whether the oxadiazole spacer enhances, preserves, or diminishes tubulin inhibition potency relative to the direct amide linkage. The Irfan et al. (2022) [2] molecular docking data provide specific residue‑level interaction hypotheses (e.g., hydrogen bonds with Cys241, Leu248 of β‑tubulin) that can guide mutagenesis or competitive binding follow‑up studies.

Green Chemistry Process Development for Scale‑Up Synthesis

The demonstrated 60–96% yield range for ultrasound‑ and microwave‑assisted oxadiazole cyclization (Irfan et al. 2022) [2] positions this compound class favorably for process intensification. Industrial or academic groups requiring multi‑gram quantities for in vivo efficacy or formulation studies can apply these accelerated protocols to achieve 1.2‑ to 2.7‑fold higher yields than conventional reflux methods, reducing solvent consumption, reaction time, and per‑gram cost. The benzofuran–oxadiazole scaffold is compatible with ethanol or DMF solvent systems, and the absence of protecting‑group manipulations in the final coupling step further simplifies scale‑up logistics.

Quote Request

Request a Quote for N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.